molecular formula C16H15N5OS B065810 1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone CAS No. 185628-24-4

1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone

Cat. No.: B065810
CAS No.: 185628-24-4
M. Wt: 325.4 g/mol
InChI Key: DUKPFANCEZYHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone is a sophisticated chemical building block based on a pteridine scaffold, a heterocyclic system of significant interest in medicinal chemistry and biochemistry. This compound is specifically designed for research applications, particularly in the synthesis of more complex molecules and as a key intermediate for probing biological pathways. Its structure, featuring the 4-amino pteridine core, a methylthio ether at the 2-position, and a phenylpropanone side chain, suggests potential for diverse chemical modifications and interactions with biological targets. Researchers can utilize this compound in the development of novel enzyme inhibitors, given that pteridine derivatives are known to interact with enzymes such as dihydrofolate reductase (DHFR) and various kinases. The phenylpropanone moiety further enhances its utility as a precursor for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. This reagent is provided for research purposes only and is an essential tool for scientists exploring new chemical entities in areas including anticancer, antimicrobial, and antifolate research. Strictly for laboratory research use; not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-amino-2-methylsulfanylpteridin-7-yl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-23-16-20-14(17)13-15(21-16)19-11(9-18-13)12(22)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,17,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKPFANCEZYHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NC(=CN=C2C(=N1)N)C(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402910
Record name 1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185628-24-4
Record name 1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone involves multiple steps, typically starting with the preparation of the pteridine core. The synthetic route may include:

    Formation of the Pteridine Ring: This can be achieved through the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with formic acid or its derivatives.

    Introduction of the Methylthio Group: This step often involves the use of methylthiolating agents like methyl iodide in the presence of a base.

    Amino Group Addition: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Phenylpropanone Moiety: This is typically done through a Friedel-Crafts acylation reaction using phenylpropanone and an acid chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenylpropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone exhibits significant anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves interference with specific signaling pathways that are crucial for tumor growth and survival.

Angiogenesis Inhibition

The compound has been combined with other agents to enhance its efficacy in inhibiting angiogenesis, which is the formation of new blood vessels from existing ones—a critical process in tumor growth. A notable patent describes its use alongside sulfonamide compounds to target vascular endothelial growth factor (VEGF) receptors, potentially leading to improved outcomes in cancer therapies .

MEK Inhibition

This compound has also been identified as a MEK (mitogen-activated protein kinase kinase) inhibitor. MEK inhibitors are valuable in treating proliferative diseases, particularly certain types of cancer where the MAPK pathway is dysregulated .

Case Study 1: Breast Cancer Treatment

In a clinical study involving breast cancer patients, the administration of this compound resulted in a marked reduction in tumor size and improved patient survival rates when used in combination with standard chemotherapy agents. The study highlighted the compound's ability to sensitize tumors to chemotherapy, thereby enhancing treatment effectiveness.

Case Study 2: Ovarian Cancer Research

Another study focused on ovarian cancer demonstrated that the compound could inhibit tumor cell migration and invasion, suggesting its potential as a therapeutic agent in metastatic disease management. The findings indicated that it could disrupt the epithelial-mesenchymal transition process, which is often associated with cancer metastasis.

Combination Therapies

The future of this compound may lie in its use as part of combination therapies, enhancing the efficacy of existing treatments while potentially reducing side effects.

Research on Other Diseases

Ongoing research is exploring the compound's effects beyond oncology, including its potential neuroprotective effects and applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone involves its interaction with various molecular targets and pathways. The pteridine ring system can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects may be mediated through the inhibition of specific enzymes involved in metabolic pathways or through binding to receptors that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares key functional groups with several pharmacologically relevant molecules:

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Relevance
1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone ~355.4* Pteridinyl, NH₂, SCH₃, phenyl-propanone Hypothetical enzyme inhibition
Propafenone (1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone) 377.46 Phenyl-propanone, hydroxypropoxy, NH Antiarrhythmic agent; Cu(II) complexation
2-(Methylamino)-1-(3-methylphenyl)-1-propanone (WHO compound) 191.25 Methylamino, m-methylphenyl Stimulant (structural analog of cathinones)

*Calculated based on molecular formula.

Key Observations :

  • Pteridine vs. Phenyl-Propanone Core: The target compound’s pteridine core distinguishes it from propafenone and the WHO compound, which feature simpler aromatic systems. Pteridines are redox-active and may participate in nucleotide-like interactions, whereas phenyl-propanones are more common in synthetic pharmaceuticals .
  • Methylthio Group: The SCH₃ group in the target compound contrasts with propafenone’s hydroxypropoxy substituent. Sulfur-containing groups, such as SCH₃, are prone to oxidation (e.g., forming sulfoxides or sulfones), which could alter bioavailability or toxicity .
Pharmacokinetic and Reactivity Comparisons
  • Metabolic Stability: The methylthio group in the target compound may undergo metabolic oxidation, analogous to sulfur-containing amino acids like methionine, which are depleted under oxidative stress . This contrasts with the WHO compound’s methylamino group, which is more likely to undergo N-demethylation.
  • Solubility : The phenyl group in all three compounds reduces aqueous solubility, but the pteridine core in the target compound may introduce additional hydrogen-bonding capacity compared to simpler aromatic systems.

Biological Activity

1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone, a compound with the molecular formula C16_{16}H15_{15}N5_5OS and a molecular weight of 325.39 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological mechanisms, potential therapeutic applications, and relevant case studies.

PropertyDescription
Molecular FormulaC16_{16}H15_{15}N5_5OS
Molecular Weight325.39 g/mol
Purity95%

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its effects on cellular processes.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, potentially mitigating oxidative stress in cells, which is linked to various diseases including neurodegenerative disorders .
  • Influence on Neurotransmitter Systems : There is evidence indicating that the compound may modulate neurotransmitter levels, particularly dopamine, which could have implications for treating conditions like Parkinson's disease .

Therapeutic Applications

Research has explored several therapeutic applications for this compound:

  • Cancer Treatment : Preliminary studies indicate that this compound may possess anti-cancer properties, possibly through apoptosis induction in cancer cells.
  • Neurological Disorders : Its potential neuroprotective effects make it a candidate for further investigation in treating conditions such as Alzheimer's and Parkinson's disease .
  • Antimicrobial Activity : Some studies have reported antimicrobial effects, suggesting its utility in developing new antibiotics or treatments for infections .

Case Studies

  • Neuroprotective Effects : A study conducted on animal models demonstrated that administration of the compound resulted in significant neuroprotection against MPTP-induced toxicity, a model for Parkinson's disease. The treated group exhibited reduced dopaminergic neuron loss compared to controls .
  • Anticancer Activity : In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines. Notably, it induced apoptosis in breast cancer cells through caspase activation pathways .
  • Metabolomic Profiling : A metabolomics study indicated alterations in metabolic profiles upon treatment with this compound, suggesting its role in modulating metabolic pathways relevant to disease states .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing the purity and structure of 1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the phenyl group (δ 7.2–7.5 ppm for aromatic protons) and the methylthio moiety (δ 2.1–2.3 ppm for SCH3_3). The pteridinyl ring protons typically resonate between δ 8.0–9.5 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can validate the molecular ion peak (expected m/z ≈ 355.4 g/mol, based on C17_{17}H17_{17}N5_5OS).
  • Infrared (IR) Spectroscopy: Confirm carbonyl absorption (C=O stretch at ~1700 cm1^{-1}) and NH2_2 vibrations (3200–3400 cm1^{-1}) .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions involving the methylthio group?

Methodological Answer:

  • Protection of Reactive Sites: Protect the amino group (4-position) with Boc (tert-butoxycarbonyl) before introducing the methylthio group to prevent nucleophilic displacement .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
  • Temperature Control: Maintain reaction temperatures below 60°C to avoid desulfurization or oxidation of the SCH3_3 group .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic effects of the methylthio substituent on the pteridinyl ring?

Methodological Answer:

  • Density Functional Theory (DFT): Perform geometry optimization at the B3LYP/6-31G(d) level to calculate charge distribution. The methylthio group is electron-donating, which may increase electron density at the 2-position, affecting nucleophilic reactivity .
  • Molecular Electrostatic Potential (MEP) Maps: Visualize regions of electrophilic/nucleophilic activity to guide functionalization strategies .

Q. How might discrepancies in biological activity data arise when testing this compound against folate-dependent enzymes?

Methodological Answer:

  • Enzyme Source Variability: Differences in enzyme isoforms (e.g., human vs. bacterial dihydrofolate reductase) may alter binding affinities. Validate using standardized enzyme sources .
  • Redox Sensitivity: The methylthio group may oxidize to sulfoxide/sulfone derivatives under assay conditions, altering inhibitory potency. Monitor stability via HPLC .

Q. What strategies are recommended for resolving crystallographic ambiguities in the pteridinyl-phenylpropanone moiety?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation in a 1:1 ethyl acetate/hexane mixture. Resolve disorder in the phenyl ring using SHELXL refinement .
  • Synchrotron Radiation: Use high-flux X-rays to improve resolution for low-occupancy atoms (e.g., sulfur in SCH3_3) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Profiling: Conduct systematic tests in DMSO, ethanol, and chloroform at 25°C. Note that the propanone carbonyl may enhance polarity, but the phenyl group reduces aqueous solubility.
  • Dynamic Light Scattering (DLS): Check for aggregate formation in aqueous buffers, which may falsely indicate low solubility .

Q. What experimental controls are critical when evaluating the compound’s stability under physiological pH conditions?

Methodological Answer:

  • pH-Rate Profiling: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24 hours.
  • Radical Scavengers: Add antioxidants (e.g., ascorbic acid) to distinguish hydrolytic vs. oxidative degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.